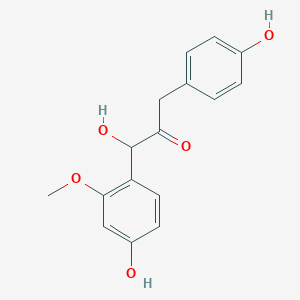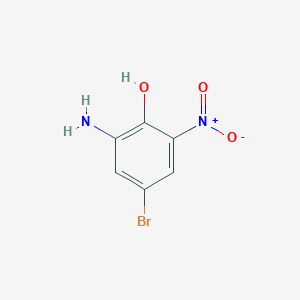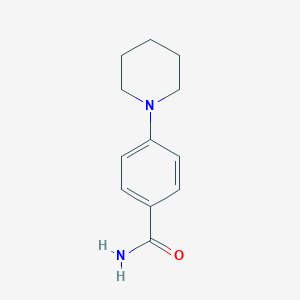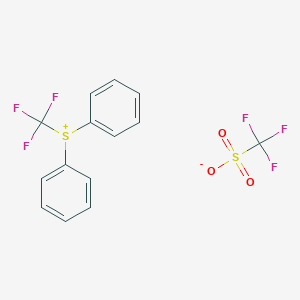
Diphenyl(trifluoromethyl)sulfoniumtrifluoromethanesulfonate
Vue d'ensemble
Description
Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate is a chemical compound with the molecular formula C14H10F6O3S2 . It has an average mass of 404.348 Da and a monoisotopic mass of 403.997559 Da . It is used as a raw material for organic synthesis .
Synthesis Analysis
Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate is synthesized using phenyl trifluoromethyl sulfoxide as a raw material by chemical reaction .
Molecular Structure Analysis
The InChI code for Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate is 1S/C13H10F3S.CHF3O3S/c14-13(15,16)17(11-7-3-1-4-8-11)12-9-5-2-6-10-12;2-1(3,4)8(5,6)7/h1-10H;(H,5,6,7)/q+1;/p-1 .
Physical And Chemical Properties Analysis
Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate is a solid at room temperature . It should be stored at a temperature between 2-8°C .
Applications De Recherche Scientifique
Perovskite Solar Cells (PSCs) Enhancement
TFS-TFMS has been investigated as a post-treatment agent for perovskite solar cells. Defects in solution-processed perovskite films can trap photoinduced carriers, facilitate ion migration, and accelerate degradation. TFS-TFMS is designed to chelate these detrimental defects, anchoring them on the surface and grain boundaries of perovskite films. Through Lewis acid–base coordination, hydrogen bonds, and electrostatic interactions, TFS-TFMS improves carrier dynamics and energy level alignment at the perovskite/hole-transportation-layer interface. As a result, the power conversion efficiency (PCE) of PSCs increases from 21.99% to 23.56% upon TFS-TFMS introduction, with reduced hysteresis. Additionally, TFS-TFMS-modified devices exhibit remarkable stability under aging conditions .
Chemical and Biological Experiments
TFS-TFMS serves as a versatile heterocyclic compound in various chemical and biological experiments. Its unique structure and reactivity make it valuable for functionalizing organic molecules, synthesizing new materials, and probing biological processes. Researchers have explored its use as a reagent in diverse reactions, including nucleophilic substitutions, oxidations, and cyclizations. Its trifluoromethylsulfonate group provides a convenient handle for further derivatization and functionalization .
Photoinitiators and Photocatalysts
TFS-TFMS exhibits photophysical properties that make it suitable for applications as a photoinitiator or photocatalyst. When exposed to light, it can generate reactive species, initiating polymerization or other chemical transformations. Researchers have explored its use in photopolymerization, photochemical cross-linking, and photodegradation processes. Its trifluoromethylsulfonate moiety enhances its reactivity and stability under photochemical conditions .
Electrochemistry and Energy Storage
The unique combination of sulfonium and trifluoromethylsulfonate groups in TFS-TFMS makes it an interesting candidate for electrochemical applications. Researchers have investigated its use as an electrolyte additive, enhancing the performance of energy storage devices such as supercapacitors and lithium-ion batteries. Its Lewis acidic character and solubility in common organic solvents contribute to its effectiveness in stabilizing electrode/electrolyte interfaces .
Materials Science and Surface Modification
TFS-TFMS can be employed for surface modification and functionalization. Its Lewis acid–base interactions allow it to anchor onto surfaces, altering their properties. Researchers have explored its use in modifying polymers, nanoparticles, and solid supports. By introducing TFS-TFMS, they achieve improved wettability, adhesion, and chemical stability of surfaces. Applications include antifouling coatings, sensor platforms, and selective adsorbents .
Medicinal Chemistry and Drug Design
Although less explored, TFS-TFMS’s unique structure could inspire novel drug design strategies. Its trifluoromethylsulfonate group may enhance drug solubility, bioavailability, or receptor binding affinity. Researchers could investigate its potential as a prodrug or as a building block for medicinal chemistry. Computational studies and in vitro assays are needed to explore its pharmacological properties .
Safety and Hazards
Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate is harmful if swallowed . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P338+P351) .
Mécanisme D'action
Target of Action
Diphenyl(trifluoromethyl)sulfoniumtrifluoromethanesulfonate is a type of heterocyclic compound It’s known to be used in various chemical and biological experimental processes .
Mode of Action
It has been designed to chelate the detrimental defects of perovskite films using a cost-effective post-treatment method .
Result of Action
It’s known to be used in various chemical and biological experimental processes .
Action Environment
It’s known to be stored under inert gas (nitrogen or argon) at 2-8°c .
Propriétés
IUPAC Name |
diphenyl(trifluoromethyl)sulfanium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3S.CHF3O3S/c14-13(15,16)17(11-7-3-1-4-8-11)12-9-5-2-6-10-12;2-1(3,4)8(5,6)7/h1-10H;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEBUXDOUNWVNZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F6O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593403 | |
| Record name | Diphenyl(trifluoromethyl)sulfanium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate | |
CAS RN |
147531-11-1 | |
| Record name | Diphenyl(trifluoromethyl)sulfanium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 147531-11-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

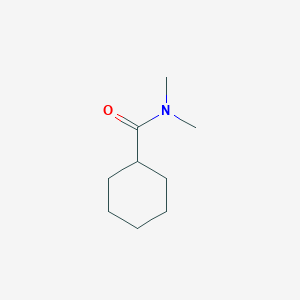
![4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B173831.png)

![Dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane](/img/structure/B173840.png)
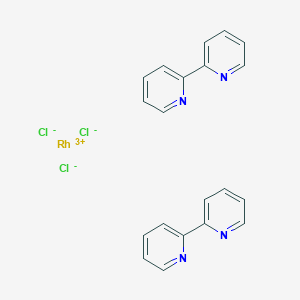
![7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B173845.png)


![(2S)-2-Amino-N-[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B173851.png)
